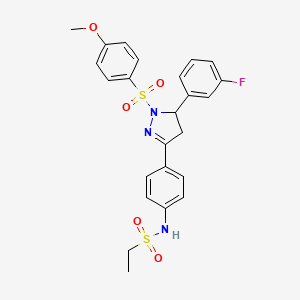
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-(3-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, identified by its CAS number 851783-08-9, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H24FN3O5S2 |
| Molecular Weight | 517.6 g/mol |
| Structural Features | Contains a pyrazole ring and sulfonamide group |
Research indicates that compounds with a pyrazole nucleus often exhibit various biological activities due to their ability to interact with multiple biological targets. Key mechanisms include:
- Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, a related compound demonstrated an IC50 value of 0.2 μM against COX-II, indicating potent anti-inflammatory activity .
- Antioxidant Properties : Molecular docking studies suggest that this compound may possess significant antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by various studies. The compound's structure allows it to inhibit pro-inflammatory pathways effectively. For example, compounds with similar pyrazole structures have been documented to reduce inflammation markers in vitro and in vivo.
Anticancer Potential
Research has indicated that pyrazole derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Pyrazole Derivatives : A study involving a series of pyrazole derivatives reported that compounds with similar structural motifs displayed varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications could enhance biological activity .
- COX-II Inhibition Research : In a comparative analysis of several pyrazole derivatives for COX-II inhibition, it was found that modifications at specific positions on the pyrazole ring significantly affected their inhibitory potency. The compound discussed here could potentially be optimized for enhanced efficacy against COX enzymes .
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-9-7-17(8-10-20)23-16-24(18-5-4-6-19(25)15-18)28(26-23)35(31,32)22-13-11-21(33-2)12-14-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUTBYSLTUQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














